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CAS No.: 1187830-90-5

Cat. No.: B1426005
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Executive Summary

Tetrahydro-pyrazolo-pyridine derivatives represent a privileged scaffold in modern medicinal
chemistry, distinguished by their structural rigidity and capacity for precise decoration. Unlike
their fully aromatic counterparts, the partially saturated tetrahydro ring system offers unique
vectors for substituent growth, allowing for the fine-tuning of lipophilicity and stereochemical fit
within enzymatic pockets.

This technical guide dissects the mechanism of action (MoA) of these derivatives, focusing on
their predominant role as ATP-competitive kinase inhibitors. We will specifically analyze their
efficacy against two distinct biological targets: c-Met (Hepatocyte Growth Factor Receptor), a
driver of oncogenic proliferation, and RIPK1 (Receptor-Interacting Protein Kinase 1), a critical
mediator of necroptosis and inflammation.
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Structural Basis of Action: The "Hinge Binder"
Hypothesis

The core pharmacological activity of tetrahydro-pyrazolo-pyridine derivatives stems from their
ability to mimic the adenine ring of ATP.

e Pharmacophore: The pyrazolo[3,4-b]pyridine or pyrazolo[4,3-c]pyridine core acts as the
primary anchor.

¢ Binding Mode: The heterocyclic nitrogen atoms (typically N1 and N2 of the pyrazole) form
critical hydrogen bonds with the amino acid backbone of the kinase hinge region.

o Selectivity Filter: The tetrahydro ring (often positions 4, 5, 6,[1] 7) creates a non-planar
aliphatic projection. This structural feature allows the molecule to explore the hydrophobic
regions (Selectivity Pocket/Gatekeeper residues) adjacent to the ATP binding site, often
conferring selectivity over other kinases that cannot accommodate the steric bulk of the
saturated ring.

Primary Mechanisms of Action
Mechanism A: Oncogenic Blockade via c-Met Inhibition

Dysregulation of the c-Met receptor tyrosine kinase is a hallmark of gastric and lung cancers.
Tetrahydro-pyrazolo[4,3-c]pyridine derivatives have been shown to potently inhibit c-Met
autophosphorylation.

 Signal Interruption: The inhibitor binds to the intracellular kinase domain of c-Met.

o Downstream Consequence: This blockade prevents the phosphorylation of docking sites
(Y1349, Y1356), effectively severing the link to the PI3K/Akt (survival) and Ras/MAPK
(proliferation) pathways.

e Quantitative Benchmark: Lead derivatives (e.g., Compound 8c) have demonstrated IC50
values as low as 68 nM against c-Met, with >50-fold selectivity against homologous tyrosine
kinases.[2]

Mechanism B: Necroptosis Inhibition via RIPK1
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Beyond proliferation, these scaffolds are emerging as potent inhibitors of RIPK1, a kinase that
regulates necroptosis (programmed necrosis).

e The Trigger: Under cellular stress (e.g., TNF

stimulation), RIPK1 recruits RIPK3 to form the necrosome.

e The Intervention: Tetrahydro-pyrazolo-pyridine derivatives (specifically 7-oxo-2,4,5,7-
tetrahydro-6H-pyrazolo[3,4-c]pyridine analogs) bind to RIPK1, stabilizing it in an inactive
conformation.

e Outcome: This prevents the phosphorylation of MLKL (Mixed Lineage Kinase Domain Like
pseudokinase), blocking oligomerization and pore formation in the plasma membrane,
thereby preserving cell integrity.

Signaling Pathway Visualization

The following diagram illustrates the dual potential of these derivatives in blocking both
proliferative (c-Met) and necrotic (RIPK1) pathways.
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Caption: Dual-mechanism interference of tetrahydro-pyrazolo-pyridine derivatives in c-Met and
RIPK1 signaling axes.[3]

Experimental Validation Framework

To validate the mechanism of action, a robust experimental workflow must be established. The
following protocols are designed to be self-validating, ensuring that observed effects are due to
specific target engagement rather than off-target toxicity.

Protocol A: Biochemical Potency (TR-FRET Kinase Assay)

Objective: Quantify the IC50 of the derivative against the purified kinase domain (c-Met or
RIPK1).

Methodology:

Reagent Prep: Prepare a 4x solution of the derivative in DMSO. Prepare a kinase reaction
buffer (50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35).

e Enzyme Incubation: Mix 5 pL of purified c-Met or RIPK1 enzyme (0.5 nM final) with 2.5 pL of
the derivative. Incubate for 15 mins at RT to allow conformational equilibrium.

e Reaction Initiation: Add 2.5 pL of substrate mix (ATP at Km concentration + Fluorescein-
labeled Poly-GT peptide).

» Termination: After 60 mins, add 10 pL of EDTA-containing detection buffer with Terbium-
labeled anti-phospho-tyrosine antibody.

» Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm) on a multimode plate
reader.

» Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Crizotinib for c-Met) must be
included as a positive control.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical inhibition translates to intracellular signaling blockade.

Methodology:
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e Cell Seeding: Seed MKN45 cells (c-Met driven) or HT-29 cells (RIPK1 models) at

cells/well.

o Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation noise.
o Treatment: Treat cells with the derivative (0.1, 1.0, 10 uM) for 2 hours.
o Stimulation: Stimulate with HGF (50 ng/mL) or TNF

/zVAD (necroptosis induction) for 15 minutes.

e Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3vVO4, NaF).
o Detection: Immunoblot for:

o p-c-Met (Y1234/1235) or p-RIPK1 (S166) (Target Engagement).

o Total c-Met or Total RIPK1 (Loading Control).

o p-Akt (S473) or p-MLKL (Downstream Functional Readout).

Quantitative Data Summary (Representative)

The following table summarizes typical SAR (Structure-Activity Relationship) data for 4,5,6,7-
tetrahydro-pyrazolo[4,3-c]pyridine derivatives.

R-Group (N1 c-Met IC50 RIPK1 IC50 Selectivity
Compound ID . .

Position) (nM) (nM) (Kinase Panel)
Lead 8c 4-fluorophenyl 68 >10,000 High (>50-fold)
Analog 12 Methyl 450 2,100 Low

Benzyl (w/ 7-oxo High (Specific to
Analog 7-Oxo >10,000 15

mod) RIPK1)

Experimental Workflow Diagram
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Caption: Step-by-step validation workflow from synthesis to lead candidate selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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